Comprehensive Technical Guide on trans,trans-2,8-Decadiene: Structural Dynamics, Catalytic Metathesis, and Phytochemical Profiling
Comprehensive Technical Guide on trans,trans-2,8-Decadiene: Structural Dynamics, Catalytic Metathesis, and Phytochemical Profiling
Executive Summary
trans,trans-2,8-Decadiene, formally known as (2E,8E)-deca-2,8-diene, is a symmetric, unbranched aliphatic diene that plays a dual role in modern chemical research. In the realm of organometallic catalysis, it acts as a critical substrate for evaluating the stereospecificity of transition-metal-mediated olefin metathesis and Acyclic Diene Metathesis (ADMET) polymerization. Concurrently, in natural product chemistry, it is recognized as a volatile secondary metabolite found in various botanical extracts. This whitepaper synthesizes the physicochemical properties, mechanistic behavior in catalytic cycles, and field-proven analytical methodologies required to isolate and characterize this compound.
Chemical Structure and Physicochemical Properties
The molecular architecture of trans,trans-2,8-decadiene (C₁₀H₁₈) features two trans (E) double bonds located at the 2nd and 8th carbon positions of a ten-carbon backbone. This symmetry and the specific trans geometry minimize steric hindrance at the alkene sites, making the molecule highly susceptible to cycloaddition reactions with metal alkylidenes. The high lipophilicity (LogP ~3.7) dictates its behavior in both biological matrices and extraction solvents.
Table 1: Physicochemical Properties of trans,trans-2,8-Decadiene
| Property | Value |
| IUPAC Name | (2E,8E)-deca-2,8-diene |
| CAS Registry Number | 64460-98-6 |
| Molecular Formula | C₁₀H₁₈ |
| Molar Mass | 138.25 g/mol |
| LogP | 3.699 |
| Density | ~0.77 - 0.80 g/cm³ |
| Boiling Point | ~165 - 170 °C |
Quantitative data aggregated from1[1] and 2[2].
Organometallic Reactivity: Catalytic Olefin Metathesis
In synthetic polymer chemistry, trans,trans-2,8-decadiene is utilized to probe the mechanistic boundaries of olefin metathesis. The reaction is driven by the interaction between the diene and early transition metal catalysts, specifically titanium and tantalum alkylidenes.
Titanacyclobutane Intermediates
Research into titanium-based metathesis reveals that cis- and trans-α,β-dimethyltitanacycles can catalyze the metathesis of trans,trans-2,8-decadiene[3]. The causality behind the stereospecificity lies in the stability of the intermediate: the cis-isomer of the metallacycle is thermodynamically less stable and readily isomerizes to the trans-isomer at room temperature[4]. When trans,trans-2,8-decadiene coordinates with the titanium center, the inherent steric bulk of its E-geometry forces the resulting metallacyclobutane into a conformation that dictates the subsequent cycloreversion step, yielding specific ADMET polymer microstructures[4].
Tantalum Alkylidene Complexes
Advanced catalytic systems employing 5 also demonstrate reactivity with trans,trans-2,8-decadiene[5]. The spatial arrangement of the bulky neopentylidene group and the mutually trans-positioned nitrogen donors creates a sterically demanding pocket. This forces the incoming diene to adopt a specific trajectory during the [2+2] cycloaddition, minimizing unfavorable steric interactions and allowing for moderate stereospecificity despite low overall yields[5].
Fig 1. Catalytic cycle of olefin metathesis for trans,trans-2,8-decadiene using metal alkylidenes.
Phytochemical Occurrence and Biological Significance
Beyond its role as a synthetic model, trans,trans-2,8-decadiene is a naturally occurring volatile organic compound (VOC). It has been identified in the complex volatile profiles of several medicinal plants, contributing to their pharmacological and organoleptic properties.
-
Citrus × aurantium (Bitter Orange): The compound is detected in the hydrosols of dried buds (CAVAs) extracted via ultrasound–microwave synergistic-assisted steam distillation[6]. Its presence contributes to the distinct citrus and floral aromatic profile of the extract[6].
-
Cnidoscolus aconitifolius: GC-MS analysis of the methanolic leaf extracts of this plant—studied for its hypoglycemic properties in alloxan-induced diabetic models—also reveals the presence of trans,trans-2,8-decadiene alongside other bioactive lipids[7].
Step-by-Step Experimental Protocol: HS-SPME-GC-MS Analysis
To accurately profile highly volatile, non-polar compounds like trans,trans-2,8-decadiene from complex botanical matrices, Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is the gold standard. Liquid-liquid extraction is highly discouraged here, as solvent peaks often co-elute with low-molecular-weight dienes, masking their presence.
This protocol is designed as a self-validating system to ensure absolute data integrity.
Preparation and Salting-Out
-
Sample Matrix: Weigh exactly 1.00 g of pulverized dried plant material (e.g., Citrus × aurantium buds) into a 20 mL precision-thread headspace vial.
-
Salting-Out Effect: Add 5.0 mL of saturated aqueous NaCl solution. Causality: The addition of salt increases the ionic strength of the aqueous phase, drastically reducing the solubility of the lipophilic diene (LogP ~3.7). This thermodynamic shift forces the analyte into the headspace, maximizing extraction recovery[6].
-
Internal Standardization (Self-Validation): Spike the solution with 10 µL of an internal standard (IS) solution (e.g., 2-octanol at 50 µg/mL). The IS peak area must remain within a ±5% Relative Standard Deviation (RSD) across all runs to validate that the extraction efficiency remains constant.
Equilibration and Extraction
-
Equilibration: Seal the vial with a PTFE/silicone septum. Incubate at 60 °C for 20 minutes under continuous agitation (250 rpm). Causality: This ensures a stable liquid-vapor equilibrium is reached before fiber exposure, preventing kinetic bias during adsorption.
-
Fiber Exposure: Pierce the septum and expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for exactly 30 minutes at 60 °C. Causality: This specific mixed-polarity fiber coating provides optimal surface area and partitioning characteristics for capturing non-polar C10 hydrocarbons while excluding heavier, interfering matrix waxes.
Desorption and GC-MS Parameters
-
Thermal Desorption: Retract the fiber, transfer it to the GC injection port, and desorb at 250 °C for 5 minutes in splitless mode.
-
Chromatographic Separation:
-
Column: HP-5MS capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature 40 °C (hold 3 min), ramp at 5 °C/min to 150 °C, then ramp at 10 °C/min to 250 °C (hold 5 min).
-
-
Mass Spectrometry: Operate in Electron Ionization (EI) mode at 70 eV. Scan range: m/z 35–400.
-
Blank Verification (Self-Validation): Run an empty vial blank (containing only NaCl solution and IS) after every 5th sample. This validates that there is zero carryover on the SPME fiber or within the GC inlet.
Fig 2. HS-SPME-GC-MS workflow for isolating trans,trans-2,8-decadiene from botanical matrices.
Conclusion
trans,trans-2,8-Decadiene is a highly versatile molecule. Its unbranched, symmetric diene structure makes it an indispensable tool for probing the mechanistic limits of early transition metal catalysts during olefin metathesis. Furthermore, its presence in medicinal plant extracts underscores the necessity for robust, self-validating analytical frameworks like HS-SPME-GC-MS to accurately map the volatile metabolome of therapeutic botanicals.
References
- Guidechem. "64460-98-6 TRANS, TRANS-2,8-DECADIENO - Diccionario de química".
- ChemicalBook. "TRANS,TRANS-2,8-DECADIENE CAS#: 64460-98-6".
- Beckhaus, R. "Metallocenes: Synthesis Reactivity Applications".
- Grubbs, R. H., et al. "e-EROS Encyclopedia of Reagents for Organic Synthesis".
- ACS Publications.
- PMC. "Comparative Analysis of Hydrosol Volatile Components of Citrus × Aurantium 'Daidai' and Citrus × Aurantium L. Dried Buds".
- ResearchGate.
Sources
- 1. guidechem.com [guidechem.com]
- 2. TRANS,TRANS-2,8-DECADIENE CAS#: 64460-98-6 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparative Analysis of Hydrosol Volatile Components of Citrus × Aurantium ‘Daidai’ and Citrus × Aurantium L. Dried Buds with Different Extraction Processes Using Headspace-Solid-Phase Microextraction with Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
